molecular formula C17H18N2O6S B300847 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300847
M. Wt: 378.4 g/mol
InChI Key: JSWZWONHQNMBBU-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as Morinidazole, is a synthetic antibiotic drug that belongs to the nitroimidazole class of drugs. It was first synthesized in 1984 and has been extensively studied for its potential use in the treatment of bacterial infections.

Mechanism of Action

The exact mechanism of action of 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work by interfering with the DNA synthesis process in bacteria, leading to cell death. It is also thought to have an immunomodulatory effect, which may help to enhance the body's natural immune response to bacterial infections.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. It has also been shown to have a low potential for toxicity, making it a potentially safe and effective treatment option.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione for lab experiments is its broad spectrum of antibacterial activity, which makes it a potentially useful tool for studying the effects of bacterial infections on various biological systems. However, one limitation of using this compound in lab experiments is that it may not be effective against all types of bacteria, which may limit its usefulness in certain research contexts.

Future Directions

There are a number of potential future directions for research on 5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One area of interest is in the development of new formulations of the drug that may improve its efficacy and reduce the risk of side effects. Another area of interest is in the development of new methods for synthesizing the drug, which may make it more cost-effective and easier to produce on a large scale. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential use in the treatment of a wider range of bacterial infections.

Synthesis Methods

5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is synthesized by the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(4-morpholinyl)-2-oxoethylamine, followed by the addition of thiosemicarbazide and cyclization with a mild acid catalyst. The resulting compound is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in the treatment of bacterial infections. Studies have shown that it has a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been shown to be effective against anaerobic bacteria, making it a potential treatment option for infections caused by these types of bacteria.

properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H18N2O6S/c1-24-13-8-11(2-3-12(13)20)9-14-16(22)19(17(23)26-14)10-15(21)18-4-6-25-7-5-18/h2-3,8-9,20H,4-7,10H2,1H3/b14-9-

InChI Key

JSWZWONHQNMBBU-ZROIWOOFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)O

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)O

Origin of Product

United States

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